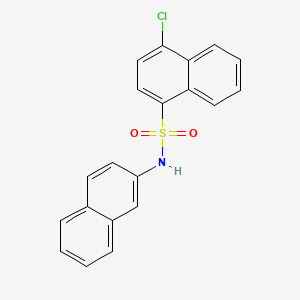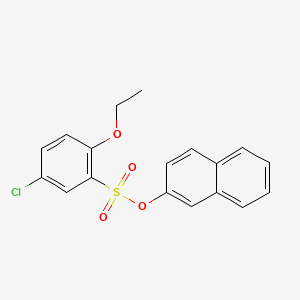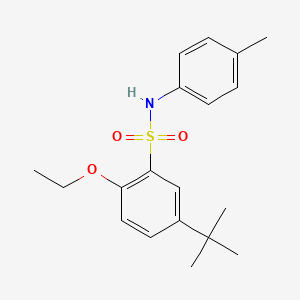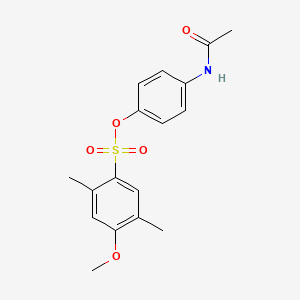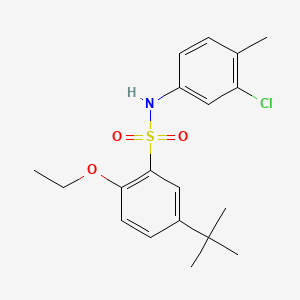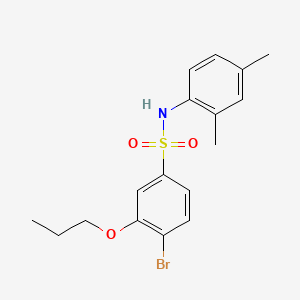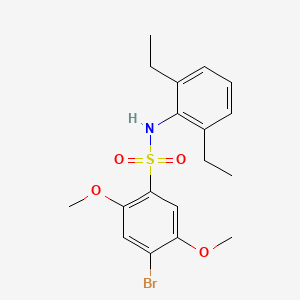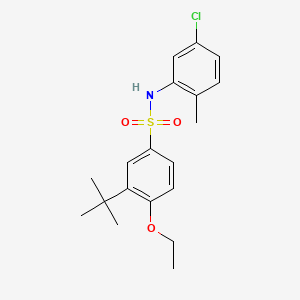
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide, also known as TBCMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrases and metalloproteinases. It has also been shown to interact with various receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the levels of antioxidants in cells. 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has also been found to inhibit the activity of enzymes involved in the degradation of extracellular matrix proteins, which can lead to tissue damage in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide. One direction is to study its potential as a therapeutic agent in various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Finally, further studies are needed to determine its safety and efficacy in humans, and to develop new analogs with improved properties.
Conclusion:
In conclusion, 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is relatively easy, and it has shown potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, further studies are needed to determine its safety and efficacy in humans, and to develop new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been found to inhibit the growth of tumor cells and induce apoptosis in cancer cells. It has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-6-24-18-10-9-15(12-16(18)19(3,4)5)25(22,23)21-17-11-14(20)8-7-13(17)2/h7-12,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFOLWWAVKUVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


